molecular formula C17H11N B14753257 Naphth[2,1-g]isoquinoline CAS No. 224-88-4

Naphth[2,1-g]isoquinoline

Cat. No.: B14753257
CAS No.: 224-88-4
M. Wt: 229.27 g/mol
InChI Key: JSAVBXYDHOPXFN-UHFFFAOYSA-N
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Description

Naphth[2,1-g]isoquinoline is a polycyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by a fused ring system that includes both naphthalene and isoquinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphth[2,1-g]isoquinoline typically involves multicomponent reactions using 2-naphthol as a starting material. One efficient method includes the base-catalyzed ring transformation of 2-oxo-4-sec-amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles by a carbanion, generated in situ from 1-substituted-4-piperidones in dimethylformamide (DMF) and powdered potassium hydroxide (KOH) . This method yields this compound in excellent quantities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly processes are often emphasized in the synthesis of similar compounds. This includes the use of metal catalysts and catalyst-free processes in water to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Naphth[2,1-g]isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives .

Scientific Research Applications

Naphth[2,1-g]isoquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex polycyclic compounds.

    Biology: Studied for its potential biological activities, including cytotoxicity against cancer cells and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes

Mechanism of Action

The mechanism of action of naphth[2,1-g]isoquinoline involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways, such as the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases . Additionally, this compound may inhibit certain enzymes involved in cell proliferation, further contributing to its anticancer effects .

Comparison with Similar Compounds

Naphth[2,1-g]isoquinoline can be compared with other similar compounds, such as:

Properties

CAS No.

224-88-4

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

naphtho[2,1-g]isoquinoline

InChI

InChI=1S/C17H11N/c1-2-4-16-12(3-1)5-6-14-9-13-7-8-18-11-15(13)10-17(14)16/h1-11H

InChI Key

JSAVBXYDHOPXFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=NC=C4

Origin of Product

United States

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